Cas no 1014088-14-2 (3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide)

3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide is a specialized pyrazole derivative with applications in pharmaceutical and agrochemical research. Its molecular structure, featuring an ethoxy and ethyl substitution on the pyrazole core, along with a phenyl carboxamide group, provides unique reactivity and binding properties. This compound is valued for its potential as an intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical properties and stability under standard conditions make it a reliable candidate for experimental studies. Researchers may leverage its structural features for exploring structure-activity relationships in medicinal chemistry or crop protection applications.
3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide structure
1014088-14-2 structure
Product Name:3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide
CAS No:1014088-14-2
MF:C14H17N3O2
MW:259.303683042526
CID:6059944
PubChem ID:16925403
Update Time:2025-10-28

3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide
    • 3-ethoxy-1-ethyl-N-phenylpyrazole-4-carboxamide
    • AKOS024644631
    • F2382-0179
    • 1014088-14-2
    • Inchi: 1S/C14H17N3O2/c1-3-17-10-12(14(16-17)19-4-2)13(18)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,15,18)
    • InChI Key: WDNDBJXSPPNXSU-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(C(NC2=CC=CC=C2)=O)C(OCC)=N1

Computed Properties

  • Exact Mass: 259.132076794g/mol
  • Monoisotopic Mass: 259.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 292
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56.2Ų

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Additional information on 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide

3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014088-14-2): A Comprehensive Technical Profile

In the realm of specialized heterocyclic compounds, 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014088-14-2) has emerged as a molecule of significant interest across multiple research domains. This pyrazole derivative combines unique structural features with versatile chemical properties, making it valuable for various applications in material science and specialty chemistry.

The molecular structure of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide features a pyrazole core substituted with ethoxy and ethyl groups at positions 3 and 1 respectively, while the 4-position bears a phenyl-substituted carboxamide moiety. This specific arrangement contributes to its distinctive physicochemical characteristics, including moderate polarity and excellent thermal stability up to 180°C, as demonstrated in thermal gravimetric analysis studies.

Recent scientific literature highlights growing applications of pyrazole-4-carboxamide derivatives in advanced material development. Researchers are particularly interested in their potential as building blocks for organic electronic materials, where the conjugated system and hydrogen-bonding capabilities of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide may contribute to charge transport properties. The compound's balanced lipophilicity (logP ≈ 2.8) also makes it relevant for specialty coating formulations.

The synthesis of 1014088-14-2 typically involves multi-step organic transformations starting from commercially available pyrazole precursors. A common route includes the ethylation of 3-hydroxypyrazole followed by sequential introduction of the ethoxy group and subsequent carboxamide formation through reaction with phenyl isocyanate. Process optimization studies have reported yields exceeding 75% for the final step when using aprotic polar solvents under controlled temperature conditions.

Analytical characterization of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide reveals distinctive spectral features: 1H NMR (400 MHz, CDCl3) shows characteristic signals at δ 1.35 (t, 3H), 1.42 (t, 3H), 4.12 (q, 2H), 4.25 (q, 2H), and aromatic protons between 7.2-7.5 ppm. The mass spectrum displays a molecular ion peak at m/z 261.3 (M+H)+, consistent with its molecular formula C14H17N3O2.

Current market trends indicate growing demand for functionalized pyrazole compounds like 1014088-14-2, particularly in the development of advanced materials with tailored properties. The global market for such specialty chemicals is projected to grow at a CAGR of 6.2% through 2028, driven by increasing R&D investments in material science applications. Suppliers typically offer this compound with purity grades ranging from 95% to 99%, with HPLC analysis available for high-purity batches.

From a regulatory perspective, 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide is not currently listed in major chemical control inventories, though proper handling procedures should always be followed. The compound shows good stability under standard storage conditions (room temperature, inert atmosphere) with shelf life exceeding 24 months when protected from moisture and light.

Emerging research directions for pyrazole-4-carboxamide derivatives include exploration of their potential in supramolecular chemistry and as ligands in catalytic systems. The structural flexibility of 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide allows for various modifications that could tune its electronic properties for specific applications, making it a compound of continuing interest in academic and industrial research settings.

For researchers working with 1014088-14-2, proper analytical characterization is essential. Recommended techniques include HPLC for purity assessment (typically using C18 columns with acetonitrile/water mobile phases), complemented by NMR and mass spectrometry for structural confirmation. Thermal analysis methods (DSC, TGA) provide valuable information about phase behavior and decomposition characteristics important for material applications.

The future outlook for 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide appears promising, with potential expansions into new application areas. Ongoing studies are examining its utility in polymer modification and as a precursor for more complex molecular architectures. As synthetic methodologies continue to advance, the accessibility and application scope of this interesting pyrazole derivative are likely to expand further.

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